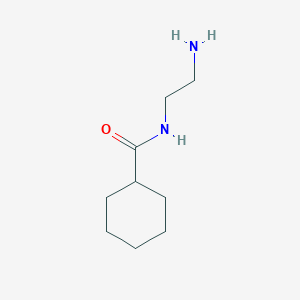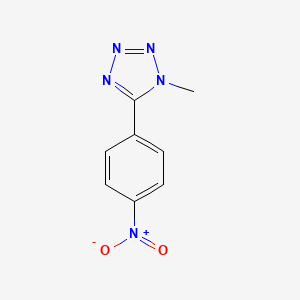
1-Methyl-5-(4-nitrophenyl)-1H-tetrazole
Overview
Description
1-Methyl-5-(4-nitrophenyl)-1H-tetrazole, also known as MNPT, is a tetrazole derivative that has been extensively studied for its potential applications in various scientific fields. MNPT is a white crystalline powder that is soluble in water and organic solvents.
Scientific Research Applications
Corrosion Inhibition in Stainless Steel
1-Methyl-5-(4-nitrophenyl)-1H-tetrazole demonstrates significant potential in corrosion inhibition, particularly for stainless steel in acidic environments. A study by Ehsani et al. (2014) revealed its effectiveness in reducing corrosion of 316L stainless steel in sulfuric acid. The compound shows high inhibition efficiencies, and its adsorption onto the stainless steel surface follows the Langmuir adsorption model, indicating a strong interaction with the metal surface (Ehsani et al., 2014).
Synthesis and Reactivity
The reactivity of 1-Methyl-5-(4-nitrophenyl)-1H-tetrazole has been explored in various chemical syntheses. Egorova et al. (2005) studied its reactions with nitrogen-centered nucleophiles, highlighting its versatility in creating new compounds for potential medical applications (Egorova et al., 2005).
Catalytic Properties
In the field of catalysis, 1-Methyl-5-(4-nitrophenyl)-1H-tetrazole has been identified as a potential activator in acid-catalyzed reactions. Nurminen et al. (2003) explored its effectiveness in phosphoramidite alcoholysis, demonstrating that its structural properties can significantly influence reaction rates (Nurminen et al., 2003).
Spectroscopic Analysis
Fraser and Haque (1968) conducted a detailed study on the nuclear magnetic resonance and mass spectral properties of 1-Methyl-5-(4-nitrophenyl)-1H-tetrazole, providing crucial insights into its structural characteristics. This research aids in understanding its reactivity and potential applications in various scientific fields (Fraser & Haque, 1968).
properties
IUPAC Name |
1-methyl-5-(4-nitrophenyl)tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2/c1-12-8(9-10-11-12)6-2-4-7(5-3-6)13(14)15/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAZYJLZMITTEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60506396 | |
| Record name | 1-Methyl-5-(4-nitrophenyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-(4-nitrophenyl)-1H-tetrazole | |
CAS RN |
20743-51-5 | |
| Record name | 1-Methyl-5-(4-nitrophenyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


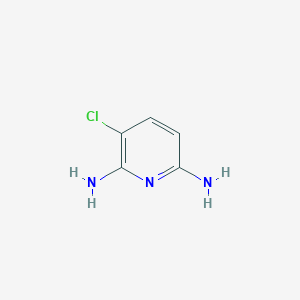
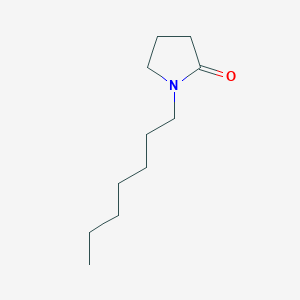



![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-7-ol](/img/structure/B1610719.png)
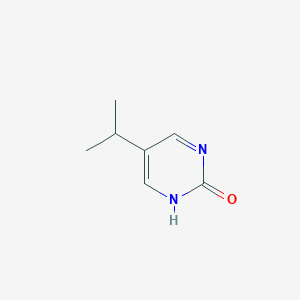

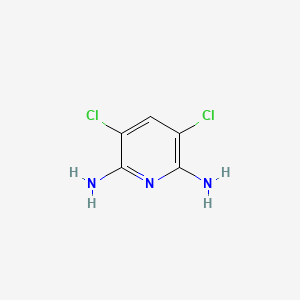
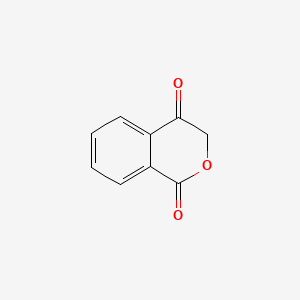

![1-(2-Hydroxyethyl)-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one](/img/no-structure.png)
